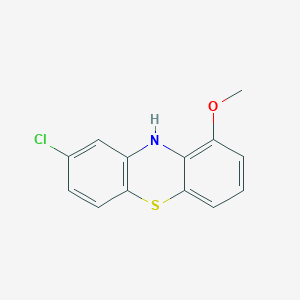
2-butyloctanedioic acid;N-ethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyloctanedioic acid;N-ethylethanamine is a chemical compound with the molecular formula C₁₆H₃₃NO₄ and a molecular weight of 303.438 g/mol . This compound is known for its unique structure, which combines the properties of both an acid and an amine. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyloctanedioic acid;N-ethylethanamine typically involves the reaction of 2-butyloctanedioic acid with N-ethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the specific requirements of the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2-Butyloctanedioic acid;N-ethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound .
Scientific Research Applications
2-Butyloctanedioic acid;N-ethylethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 2-butyloctanedioic acid;N-ethylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Butyloctanedioic acid;N-ethylethanamine can be compared with other similar compounds, such as:
Octanedioic acid,2-butyl-,compd. with N-ethylethanamine: This compound has a similar structure but may have different properties and applications.
2-Butyloctanedioic acid - N-ethylethanamine (11): This variant has a different stoichiometric ratio and may exhibit different chemical behaviors
The uniqueness of this compound lies in its specific combination of functional groups and its versatile chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
827305-09-9 |
|---|---|
Molecular Formula |
C20H44N2O4 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
2-butyloctanedioic acid;N-ethylethanamine |
InChI |
InChI=1S/C12H22O4.2C4H11N/c1-2-3-7-10(12(15)16)8-5-4-6-9-11(13)14;2*1-3-5-4-2/h10H,2-9H2,1H3,(H,13,14)(H,15,16);2*5H,3-4H2,1-2H3 |
InChI Key |
LYIKQOLPKBYVLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCC(=O)O)C(=O)O.CCNCC.CCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)

![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)

![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)




